5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is of interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroxylamine and a carbonyl compound.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of an appropriate precursor using a cyclopropyl halide in the presence of a base.
Attachment of the phenylpyrimidinyl group: This can be done through a nucleophilic substitution reaction where the isoxazole derivative reacts with a phenylpyrimidinyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds like 3,5-dimethylisoxazole and 4-phenylisoxazole share the isoxazole core structure.
Phenylpyrimidinyl derivatives: Compounds such as 2-phenylpyrimidine and 4-phenylpyrimidine have similar structural motifs.
Uniqueness
5-cyclopropyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is unique due to the combination of the cyclopropyl, phenylpyrimidinyl, and isoxazole moieties in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(16-10-17(25-23-16)14-6-7-14)20-9-8-13-11-21-18(22-12-13)15-4-2-1-3-5-15/h1-5,10-12,14H,6-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZVTMGTIYGVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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